molecular formula C11H13NO4 B554441 N-[(Benzyloxy)carbonyl]-L-alanine CAS No. 1142-20-7

N-[(Benzyloxy)carbonyl]-L-alanine

Cat. No. B554441
CAS RN: 1142-20-7
M. Wt: 223.22 g/mol
InChI Key: TYRGLVWXHJRKMT-QMMMGPOBSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanine, also known as N-Carbobenzyloxy-L-alanine or Z-Ala-OH, is a compound with the molecular formula C11H13NO41. It has a molecular weight of 223.22 g/mol1. The IUPAC name for this compound is (2S)-2-(phenylmethoxycarbonylamino)propanoic acid1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-[(Benzyloxy)carbonyl]-L-alanine. However, the synthesis of similar compounds often involves the use of carbonyl chemistry and protection/deprotection strategies.



Molecular Structure Analysis

The compound’s structure includes an alanine backbone with a benzyloxy carbonyl group attached to the nitrogen1. The InChI string representation of the molecule is InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s11.



Chemical Reactions Analysis

Specific chemical reactions involving N-[(Benzyloxy)carbonyl]-L-alanine are not available in the retrieved data. However, similar compounds are often involved in peptide synthesis and other organic transformations.



Physical And Chemical Properties Analysis

N-[(Benzyloxy)carbonyl]-L-alanine has a density of 1.3±0.1 g/cm³2. Its boiling point is 573.0±45.0 °C at 760 mmHg2. The compound has a molar refractivity of 74.1±0.3 cm³2. It has 7 hydrogen bond acceptors and 3 hydrogen bond donors2.


Scientific Research Applications

  • Spectroscopy and Molecular Analysis : Balachandran et al. (2018) conducted a structural study of N-benzyloxy carbonyl-L-alanine, analyzing its FTIR and FT-Raman spectra. They used natural bond orbital analysis for intra-molecular interactions and computed HOMO-LUMO energy gaps using density functional theory. Their study also included statistical thermodynamic functions and mapping of molecular electrostatic potential surfaces (Balachandran, Raja, Revathi, & Anitha, 2018).

  • Polymer Synthesis : Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of N-(tert-butoxycarbonyl)-l-alanine. These monomers were polymerized to form polymers with specific properties, such as helical conformation in the case of poly(L-1A) (Gao, Sanda, & Masuda, 2003).

  • Gas-Phase Structure of Alanine : Blanco et al. (2004) investigated the gas-phase structure of neutral alanine, which relates to N-[(Benzyloxy)carbonyl]-L-alanine, using spectroscopy. They provided detailed structural information about alanine conformers, contributing to our understanding of amino acid structures (Blanco, Lesarri, López, & Alonso, 2004).

  • Fluorescent Amino Acid Derivatives : Ferreira, Raposo, and Costa (2018) synthesized unnatural alanine derivatives with benzoxazole moieties, acting as fluorescent reporters for transition metals. This shows the potential of N-[(Benzyloxy)carbonyl]-L-alanine derivatives in developing fluorescent probes for metal ion detection (Ferreira, Raposo, & Costa, 2018).

  • Enzyme Activity Studies : Abramowitz, Schechter, and Berger (1967) studied the kinetics of hydrolysis of peptides of L-alanine, including N-benzyloxycarbonyl derivatives, by carboxypeptidase-A. This research contributes to understanding the active site and substrate specificity of enzymes (Abramowitz, Schechter, & Berger, 1967).

Safety And Hazards

Specific safety and hazard information for N-[(Benzyloxy)carbonyl]-L-alanine was not found in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for research and applications of N-[(Benzyloxy)carbonyl]-L-alanine are not specified in the retrieved data. However, compounds like this are often used in the synthesis of peptides and other organic molecules, suggesting potential applications in pharmaceuticals and materials science.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or experts in the field for the most detailed and accurate information.


properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGLVWXHJRKMT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150674
Record name N-Benzyloxycarbonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Benzyloxy)carbonyl]-L-alanine

CAS RN

1142-20-7
Record name Benzyloxycarbonyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyloxycarbonyl-L-alanine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonyl-L-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
V Balachandran, B Raja, B Revathi… - Indian Journal of Pure & …, 2018 - op.niscpr.res.in
… The FTIR and FT-Raman spectra of N-benzyloxy carbonyl-L-alanine have been recorded and analyzed. Natural bond orbital analysis has been carried out for various intra-molecular …
Number of citations: 2 op.niscpr.res.in
S Bhattacharya, SNG Acharya - Chemistry of materials, 1999 - ACS Publications
Synthetic routes leading to 12 l-phenylalanine based mono- and bipolar derivatives (1−12) and an in-depth study of their structure−property relationship with respect to gelation have …
Number of citations: 121 pubs.acs.org
T Kaneko, S Kusumoto, T Inui, T Shiba - Bulletin of the Chemical …, 1968 - journal.csj.jp
… The L-oxazolidone compound VII was treated with potassium hydroxide in methanol at room temperature to afford a mixture of N-benzyloxycarbonyl-L-alanine and L-trans-5-methyl-2-…
Number of citations: 9 www.journal.csj.jp
D Keglević, D Ljevaković, S Valenteković - Croatica Chemica Acta, 1974 - hrcak.srce.hr
… Hydrogenolysi:s of the fully benzylated glucuronic ester of N~benzyloxy carbonyl-L-alanine (XI) was performed ·in methoxyethanol with palladium-on-charcoal ilil the presence of an …
Number of citations: 12 hrcak.srce.hr
GC Stelakatos, N Argyropoulos - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… To a solution of N-benzyloxycarbonyl-L-alanine 4-methoxybenzyl ester (0.68 g., 0-002 mole) … Light petroleum was added to yield N-benzyloxycarbonyl-L-alanine (0.36 g., Slyo), 1n.p. (lit.,…
Number of citations: 18 pubs.rsc.org
R Camble, R Garner, GT Young - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
… It was coupled with N-benzyloxycarbonyl-L-alanine as described for the previous coupling, and the ester (0-570 g., 88%) was isolated as a white solid, mp 126-128" after trituration with …
Number of citations: 17 pubs.rsc.org
H Ihara, S Ono, H Shosenji… - The Journal of Organic …, 1980 - ACS Publications
Hydrolysis of p-nitrophenyl esters of amino acids by hydroxamic acids of iV-benzyloxycarbonyl-L-amino acids or optically active amines of L-amino acids in the presence of CTABr …
Number of citations: 31 pubs.acs.org
A Walser, T Flynn, C Mason, H Crowley… - Journal of medicinal …, 1991 - ACS Publications
A series of [1, 2, 4] triazolo [4, 3-a][1, 4] benzodiazepines bearing an ethynyl functionality at the 8-position and the isosteric thieno [3, 2-/][l, 2, 4] triazolo [4, 3-o][l, 4] diazepines were …
Number of citations: 84 pubs.acs.org
PM Hardy, RA Prout, HN Rydon - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… Isobutyl chloroformate (2.28 ml, 17.4 mmol) was added to a stirred solution of N-benzyloxycarbonyl-L-alanine (3.88 g, 17-4 mmol) and triethylamine (2.42 ml, 17.4 mmol) in anhydrous …
Number of citations: 11 pubs.rsc.org
JR Carlo, JK Spitznagel, EJ Studer, DH Conrad… - …, 1981 - ncbi.nlm.nih.gov
… Collected fractions were assayed for elastase using N-benzyloxy-carbonyl-L-alanine-Znaphthyl ester as the substrate. The fractions containing the elastase were then pooled. In double …
Number of citations: 29 www.ncbi.nlm.nih.gov

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